Product packaging for 4-amino-7,8-dihydropteridin-7-one(Cat. No.:CAS No. 22005-66-9)

4-amino-7,8-dihydropteridin-7-one

Cat. No.: B6261858
CAS No.: 22005-66-9
M. Wt: 163.1
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Description

4-Amino-7,8-dihydropteridin-7-one (CAS 22005-66-9) is a useful research chemical with the molecular formula C₆H₅N₅O and a molecular weight of 163.13 g/mol . This compound is part of the dihydropteridinone chemical family, a class of molecules that serve as important scaffolds in medicinal chemistry and pharmaceutical research. Related structural analogs, such as those featuring substitutions on the dihydropteridinone core, have been investigated as potent agonists of Toll-like receptor 7 (TLR7) . These agonists demonstrate the ability to induce an antiviral innate immune response, including the induction of interferon-stimulated genes (ISGs), without systemic interferon exposure, highlighting the therapeutic potential of this chemical class in areas like immunology and virology research . As a versatile building block, this compound can be used in the synthesis of more complex molecules and serves as a key reference standard in analytical chemistry. It is instrumental for analytical method development, method validation (AMV), and Quality Control (QC) applications to ensure the purity and consistency of pharmaceutical compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

22005-66-9

Molecular Formula

C6H5N5O

Molecular Weight

163.1

Purity

95

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformation of Dihydropteridinone Precursors

De Novo Biosynthesis of Pteridines from Guanosine (B1672433) Triphosphate (GTP)

The de novo synthesis of all pteridines originates from the nucleotide guanosine-5'-triphosphate (GTP). nih.govresearchgate.net This multi-step enzymatic pathway gives rise to various intermediates that serve as precursors for a diverse array of pteridine (B1203161) derivatives, including those that function as pigments and essential cofactors. nih.gov

Guanosine Triphosphate Cyclohydrolase I (GTPCH I) Activity and Regulation

Guanosine Triphosphate Cyclohydrolase I (GTPCH I) is the rate-limiting enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor. ahajournals.orgnih.gov It catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (DHNP-3'-TP). acs.orgwikipedia.org This initial step is a crucial control point for the entire pathway.

The activity of GTPCH I is subject to regulation at multiple levels. In vascular endothelial cells, GTPCH I is localized to caveolae, which are specialized microdomains of the plasma membrane. ahajournals.org Its activity can be influenced by protein-protein interactions; for instance, caveolin-1, a structural protein of caveolae, has been shown to inhibit GTPCH I activity. ahajournals.org The disruption of caveolae structure can lead to an increase in GTPCH I activity and subsequent BH4 biosynthesis. ahajournals.org Furthermore, GTPCH I activity can be stimulated by various factors, including cytokines, hydrogen peroxide, and fluid shear stress. ahajournals.org

In T cells, activation through the T cell receptor leads to a significant increase in GTPCH I expression and activity, which is coordinated with the expression of nitric oxide synthases. nih.gov This upregulation results in elevated levels of BH4, which is essential for the production of nitric oxide (NO). nih.gov The activity of the newly synthesized GTPCH I in T cells can be modulated by phosphorylation. nih.gov

Mutations in the human GCH1 gene, which encodes for GTPCH I, are linked to disorders such as dopa-responsive dystonia and certain forms of hyperphenylalaninemia. wikipedia.orgacs.org The enzyme's structure, a homodecamer with a zinc ion per subunit, is crucial for its catalytic function. nih.gov The zinc ion, coordinated by specific cysteine and histidine residues, plays a direct role in the hydrolysis of GTP. nih.gov

Intermediates and Branching Pathways Leading to Dihydropteridinones

Following the initial conversion of GTP to 7,8-dihydroneopterin triphosphate by GTPCH I, a series of enzymatic reactions leads to the formation of various pteridine intermediates. nih.govacs.org One key intermediate is 6-pyruvoyl-tetrahydropterin, which serves as a major branch point in the pathway. nih.gov

From 6-pyruvoyl-tetrahydropterin, several branches diverge, leading to the synthesis of different classes of pteridines. nih.gov One significant branch leads to the production of tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. nih.govwikipedia.org

Another important branch leads to the formation of colored pteridine pigments. nih.gov For instance, the red pigments known as drosopterins, found in Drosophila, are synthesized from intermediates derived from 7,8-dihydropterin. nih.gov The formation of these pigments can occur through the spontaneous condensation of a pyrimidodiazepine intermediate with 7,8-dihydropterin. nih.gov

The synthesis of yellow pigments, such as sepiapterin (B94604) and sepialumazine, also originates from 6-pyruvoyl-tetrahydropterin. nih.gov The presence or absence of specific enzymes, like sepiapterin deaminase, determines which specific yellow pigment is produced in a given organism. nih.gov Colorless, fluorescent compounds like isoxanthopterin (B600526) are derived from 7,8-dihydropterin. nih.gov The compound 4-amino-7,8-dihydropteridin-7-one is a structural relative of these dihydropterin intermediates, though its direct biosynthetic origin from these specific branching pathways requires further elucidation.

Table 1: Key Intermediates and Products in Pteridine Biosynthesis

PrecursorIntermediate/ProductEnzymeFunction/Significance
Guanosine Triphosphate (GTP)7,8-Dihydroneopterin triphosphateGTP Cyclohydrolase I (GTPCH I)Initial and rate-limiting step in pteridine biosynthesis. ahajournals.orgacs.orgwikipedia.org
7,8-Dihydroneopterin triphosphate6-Pyruvoyl-tetrahydropterin6-Pyruvoyl-tetrahydropterin synthaseA central branch point in the pathway. nih.gov
6-Pyruvoyl-tetrahydropterinTetrahydrobiopterin (BH4)Sepiapterin Reductase, Dihydrofolate ReductaseEssential cofactor for various metabolic reactions. nih.gov
7,8-DihydropterinDrosopterinsPyrimidodiazepine synthaseRed eye pigments in Drosophila. nih.gov
6-Pyruvoyl-tetrahydropterinSepiapterinSepiapterin ReductaseYellow pigment found in various insects. nih.gov

Salvage Pathways and Recycling Mechanisms Involving Dihydropteridinones

In addition to de novo synthesis, organisms utilize salvage pathways to recycle pteridine compounds, ensuring a continuous supply of essential cofactors like tetrahydrobiopterin (BH4). nih.govwikipedia.orgfiveable.me These pathways are crucial for recovering bases and nucleosides from the degradation of RNA and DNA and are particularly important in tissues with limited or no capacity for de novo synthesis. wikipedia.org

Dihydropteridine Reductase (DHPR) in Pterin (B48896) Recycling

Dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR), is a key enzyme in the pterin salvage pathway. wikipedia.orgnih.gov Its primary function is the regeneration of BH4 from its oxidized form, quinonoid dihydrobiopterin (q-BH2). wikipedia.org This recycling is essential for maintaining the cellular pool of BH4, which is a vital cofactor for several enzymes, including phenylalanine hydroxylase. wikipedia.org

DHPR deficiency is an autosomal recessive genetic disorder caused by mutations in the QDPR gene. nih.govwikipedia.org This deficiency impairs the regeneration of BH4, leading to a buildup of phenylalanine in the blood (hyperphenylalaninemia) and a shortage of neurotransmitters like dopamine (B1211576) and serotonin (B10506), resulting in severe neurological symptoms. nih.govrarediseases.org The human QDPR gene is located on chromosome 4. wikipedia.org

The recycling of BH4 is critical. When BH4 acts as a cofactor, for example with phenylalanine hydroxylase, it is converted to q-BH2. wikipedia.org DHPR then catalyzes the NADH-dependent reduction of q-BH2 back to BH4, allowing it to be used again. nih.gov This process is vital for the proper metabolism of several amino acids and the synthesis of neurotransmitters. wikipedia.org

Non-specific Reductases in Dihydropteridinone Metabolism

While DHPR is a specific and crucial enzyme for pterin recycling, other non-specific reductases may also play a role in the metabolism of dihydropteridinones and related compounds. Research has identified that DHPR itself possesses a secondary function as an NADH-dependent ferric reductase. nih.gov This activity is independent of pteridine and is involved in the reduction of dietary ferric iron (Fe³⁺) to the more readily absorbable ferrous iron (Fe²⁺). nih.gov This dual functionality suggests a broader role for DHPR in cellular metabolism beyond just pterin recycling.

The existence of other reductases that can act on pteridine substrates is also suggested by studies in Drosophila melanogaster. Even with near-complete depletion of sepiapterin reductase, a key enzyme in both de novo and salvage pathways for BH4 synthesis, the levels of tetrahydrobiopterin only decreased by about 50%, indicating the involvement of other enzymes in its biosynthesis. nih.gov These non-specific reductases could potentially contribute to the metabolism of various dihydropteridinone compounds, although their specific roles and substrate specificities are not yet fully characterized.

Genetic and Proteomic Investigations of Dihydropteridinone-Related Enzymes

The study of the genes and proteins involved in the biosynthesis and metabolism of pteridines, including dihydropteridinones, has provided significant insights into their physiological roles and the consequences of their dysregulation.

Genetic studies have been instrumental in identifying the enzymes of the pteridine pathways and linking their deficiencies to specific diseases. For example, mutations in the GCH1 gene, which encodes GTP cyclohydrolase I, are known to cause dopa-responsive dystonia and hyperphenylalaninemia. wikipedia.org Similarly, mutations in the QDPR gene lead to dihydropteridine reductase deficiency. nih.gov In insects, genetic analysis has identified numerous genes that control the various branches of the pteridine biosynthetic pathway, affecting pigmentation and other biological functions. nih.gov For instance, in Drosophila melanogaster, the Henna gene was identified as the structural gene for phenylalanine hydroxylase, an enzyme involved in pteridine metabolism. nih.gov

Proteomic approaches, which involve the large-scale study of proteins, have also been employed to understand the regulation and function of pteridine-related enzymes. Quantitative proteomics has been used to analyze changes in the proteome of Saccharomyces cerevisiae strains with deletions of specific deubiquitylating enzymes, which can regulate protein abundance. nih.gov Such studies can reveal how the levels of enzymes in the pteridine pathways are controlled. In human brain proteomics, researchers have identified protein quantitative trait loci (pQTLs) that regulate the expression of proteins, some of which are implicated in psychiatric disorders where pteridine metabolism is relevant. nih.gov These proteomic investigations help to build a more comprehensive picture of the complex regulatory networks that govern the expression and activity of dihydropteridinone-related enzymes.

Table 2: Genes and Proteins in Pteridine Metabolism

GeneProteinOrganismFunctionAssociated Disorder (in humans)
GCH1Guanosine Triphosphate Cyclohydrolase I (GTPCH I)Humans, variousCatalyzes the first step of pteridine biosynthesis. wikipedia.orgDopa-responsive dystonia, Hyperphenylalaninemia wikipedia.org
QDPRDihydropteridine Reductase (DHPR)Humans, variousRecycles tetrahydrobiopterin. wikipedia.orgnih.govDihydropteridine reductase deficiency nih.govrarediseases.org
HennaPhenylalanine hydroxylaseDrosophila melanogasterInvolved in pteridine metabolism. nih.govNot applicable
rosyXanthine dehydrogenaseDrosophila melanogasterInvolved in pteridine pigment synthesis. researchgate.netNot applicable
sepiaPyrimidodiazepine synthaseDrosophila melanogasterInvolved in drosopterin (B13424490) synthesis. researchgate.netNot applicable

Enzymology and Cofactor Functionality of Dihydropteridinone Derivatives

Dihydropteridinones as Obligatory Cofactors in Monooxygenase Systems

Dihydropteridinones, particularly in their reduced tetrahydrobiopterin (B1682763) (BH4) form, are crucial cofactors for several monooxygenase enzymes. These enzymes incorporate one atom of molecular oxygen into a substrate, a reaction vital for numerous metabolic pathways.

The family of biopterin-dependent aromatic amino acid hydroxylases (AAAHs) includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). wikipedia.org These structurally and functionally related enzymes each contain an active site iron atom and are dependent on tetrahydrobiopterin (BH4) as a cosubstrate to catalyze the hydroxylation of aromatic amino acids. wikipedia.orgnih.govnih.govebi.ac.uk The AAAH enzymes are critical catalysts for important metabolic pathways. wikipedia.org

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine. wikipedia.org

Tyrosine Hydroxylase (TH): Catalyzes the rate-limiting step in the biosynthesis of catecholamines (dopamine, noradrenaline, and adrenaline). wikipedia.orgnih.gov

Tryptophan Hydroxylase (TPH): Exists in two forms (TPH1 and TPH2) and catalyzes the rate-limiting step in serotonin (B10506) biosynthesis. wikipedia.orgnih.gov

The general mechanism involves the BH4 cofactor acting as an electron donor, allowing for the activation of molecular oxygen by the enzyme's active-site iron. This process is essential for the subsequent hydroxylation of the amino acid substrate. nih.gov The enzymes are typically composed of a C-terminal catalytic domain and an N-terminal regulatory domain, with phosphorylation of serine residues in the N-terminus being a key regulatory mechanism. wikipedia.orgebi.ac.uk

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. nih.gov Mammalian NOS enzymes exist as homodimers, with each monomer containing a C-terminal reductase domain and an N-terminal oxygenase domain. nih.gov The oxygenase domain houses the binding sites for a heme group, the substrate L-arginine, and the essential cofactor tetrahydrobiopterin (H4B), a dihydropteridinone derivative. nih.govnih.gov

The binding of H4B is crucial for NOS activity. It plays a role in the enzyme's one-electron redox cycling and also exerts multiple allosteric effects that regulate enzyme function. nih.gov The crystal structures of the oxygenase domains of inducible NOS (iNOS) and endothelial NOS (eNOS) have been instrumental in understanding the interactions between the enzyme, the heme, H4B, and the L-arginine substrate. nih.gov The overproduction of NO by the neuronal isoform (nNOS) has been linked to neurodegenerative disorders, making the interaction between dihydropteridinones and NOS a significant area of therapeutic research. nih.gov

Structural and Mechanistic Studies of Dihydropteridinone-Enzyme Complexes

Understanding the three-dimensional structure of dihydropteridinone-enzyme complexes is fundamental to deciphering their mechanisms of action and for designing novel therapeutic agents.

Structural studies, particularly X-ray crystallography, have provided detailed insights into how dihydropteridinone derivatives and their analogs bind to the active sites of enzymes. nih.govnih.gov These studies reveal the key binding elements and interactions that govern the affinity and specificity of these compounds. nih.govresearchgate.net For instance, in the case of pterin-based inhibitors targeting dihydropteroate (B1496061) synthase, crystal structures have identified crucial electrostatic and hydrogen-bonding interactions within the pterin-binding pocket. researchgate.net Similarly, the binding mode of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, a class of dihydropteridinone analogs, as phosphodiesterase type 4 (PDE4) inhibitors was confirmed through X-ray crystallography. nih.gov These analyses often show that interactions such as π-π stacking and hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site are critical for potent inhibition. mdpi.com

Allosteric regulation occurs when a molecule, known as an allosteric modulator or effector, binds to a protein at a site distinct from the active site (the "allosteric site"). wikipedia.orglibretexts.org This binding event induces a conformational change in the protein that alters its activity, either by activation or inhibition. wikipedia.orglibretexts.org

Dihydropteridinones can act as allosteric regulators. In nitric oxide synthases (NOS), the biopterin (B10759762) cofactor is known to have multiple allosteric effects on the enzyme's activity, in addition to its primary role in catalysis. nih.gov This dual function highlights the complexity of dihydropteridinone interactions. Allosteric regulation is not always associated with large-scale, crystallographically detectable conformational changes. nih.gov Instead, it can be mediated by more subtle changes in the enzyme's conformational dynamics, such as suppressing the natural fluctuations required for substrate access to the active site. nih.gov This form of regulation is a key mechanism for controlling enzyme function in metabolic pathways. khanacademy.org

Enzymatic Inhibition and Modulation by Synthetic Dihydropteridinone Analogs

The dihydropteridinone scaffold is a valuable template in medicinal chemistry for developing synthetic enzyme inhibitors. By modifying the core structure, researchers can design analogs with high potency and selectivity for specific enzyme targets. nih.gov The development of these synthetic inhibitors often involves a detailed understanding of the structure-activity relationship (SAR), where the inhibitory activity of different analogs is systematically evaluated to identify the structural features responsible for their biological effects. mdpi.commdpi.com

A wide range of synthetic dihydropteridinone analogs and other heterocyclic compounds have been developed and tested as inhibitors for various enzymes. researchgate.netnih.gov For example, novel dihydropteridinone derivatives have been developed as potent inhibitors of kinases like Vaccinia-Related Kinase 1 (VRK1) and Casein Kinase 1 (CK1), which are implicated in cancer. nih.gov Other research has focused on synthesizing dihydropyridine (B1217469) analogs as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP). mdpi.com The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a table summarizing the inhibitory activity of various synthetic heterocyclic analogs, including dihydropteridinone derivatives, against different enzyme targets.

Compound/Analog ClassTarget EnzymeReported IC₅₀ ValueReference
Dihydropyridine Analog (Compound 4d)Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP)0.49 ± 0.025 µM mdpi.com
Dihydronaphthalene Analog (KGP03)Tubulin Polymerization1.0 µM nih.gov
Dihydronaphthalene Analog (KGP413)Tubulin Polymerization1.2 µM nih.gov
Thiazolidinone-based Benzothiazole (Derivative 6)α-Amylase2.10 ± 0.70 µM mdpi.com
Thiazolidinone-based Benzothiazole (Derivative 6)α-Glucosidase3.20 ± 0.70 µM mdpi.com
Panobinostat (HDAC Inhibitor)Phenylalanine Hydroxylase (PAH)18 nM nih.gov
Panobinostat (HDAC Inhibitor)Tyrosine Hydroxylase (TH)450 nM nih.gov

Development of Enzyme Inhibitors Targeting Pteridine (B1203161) Metabolism

The folate biosynthesis pathway is a critical target for the development of antimicrobial agents because while microorganisms can synthesize folates de novo, humans obtain them from their diet. nih.gov Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate (DHPt). nih.govresearchgate.net The development of inhibitors targeting the pterin-binding site of DHPS is a promising strategy to combat resistance to existing sulfonamide antibiotics, which compete with pABA. nih.govresearchgate.net

Researchers have explored various pteridine derivatives as potential inhibitors. For instance, derivatives of 8-mercaptoguanine have been investigated as inhibitors that bind to the pterin (B48896) site of DHPS. nih.govresearchgate.net These efforts have led to the identification of compounds with sub-micromolar binding affinities to Escherichia coli DHPS (EcDHPS), providing a structural basis for the rational design of novel inhibitors. nih.gov

Another enzyme in the pteridine metabolism, dihydropteridine reductase (DHPR), has also been a target for inhibitor development. The 4-amino analogue of 6R-H4biopterin was identified as a potent inhibitor of rat neuronal nitric oxide synthase and also showed inhibitory activity against DHPR with an IC50 of 20 μM. nih.gov This dual inhibition supports the hypothesis that the redox cycling of the pterin cofactor is essential for the enzyme's reaction. nih.gov

Furthermore, 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), another enzyme in the folate pathway, has been targeted with bisubstrate analogue inhibitors. nih.gov These inhibitors link a pterin moiety to adenosine (B11128), mimicking the natural substrates. nih.gov

The table below summarizes the inhibitory activities of selected pteridine derivatives against their target enzymes.

Compound/DerivativeTarget EnzymeInhibitory ActivityReference
8-Mercaptoguanine DerivativesDihydropteroate Synthase (DHPS)Sub-μM binding affinity nih.govresearchgate.net
4-Amino analogue of 6R-H4biopterinDihydropteridine Reductase (DHPR)IC50 = 20 μM nih.gov
4-Amino analogue of 6R-H4biopterinNeuronal Nitric Oxide SynthaseIC50 = 1 μM nih.gov
2-Amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridineHydroxymethyldihydropteridine pyrophosphokinase50% inhibition at 2.1μM google.com

Structure-Activity Relationships (SAR) in Enzymatic Inhibition

Understanding the structure-activity relationships (SAR) of pteridinone derivatives is crucial for optimizing their inhibitory potency and selectivity. Studies have revealed key structural features that govern the interaction of these compounds with their target enzymes.

For inhibitors of monocarboxylate transporter 1 (MCT1), which has been explored as a cancer therapy target, SAR studies on substituted pteridinones have established that a hydroxyl group at an appropriate position on the side chain at either the C5 or C6 position of the pteridinone scaffold is essential for potent inhibition. acs.org This was observed for compounds with both alkyl and thioether-containing tethers. acs.org

In the context of DHPS inhibitors, crystal structures of E. coli DHPS in complex with various 8-mercaptoguanine derivatives have provided a detailed understanding of the SAR. nih.gov These studies offer a structural framework for designing novel inhibitors that are compliant with the substrate envelope. nih.gov

Similarly, for inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, SAR studies of pyrrolidine (B122466) pentamine derivatives have shown that while some modifications lead to a loss of activity, others have varied effects, indicating potential for optimization. nih.govnih.gov Specifically, alterations at the R1 position of the most active compounds demonstrated the importance of an S-phenyl moiety and its distance from the scaffold for inhibitory activity. nih.govnih.gov

The following table outlines key SAR findings for different classes of pteridine-related enzyme inhibitors.

Enzyme TargetInhibitor ClassKey Structure-Activity Relationship FindingsReference
Monocarboxylate Transporter 1 (MCT1)Substituted PteridinonesA hydroxyl group on the side chain at C5 or C6 is crucial for potent inhibition. acs.org
Dihydropteroate Synthase (DHPS)8-Mercaptoguanine DerivativesCrystal structures provide a framework for designing substrate-envelope-compliant inhibitors. nih.gov
Aminoglycoside 6′-N-acetyltransferase type IbPyrrolidine Pentamine DerivativesThe presence and position of an S-phenyl moiety at the R1 position are essential for activity. Modifications at other positions (R3, R4, R5) show potential for optimization. nih.govnih.gov
4-AminoquinolinesAntiplasmodial activityElectron-withdrawing groups at the 7-position influence the pKa and subsequently the pH trapping and antiplasmodial activity. nih.gov

Chemical Synthesis and Derivatization Strategies for Dihydropteridinone Research

Established Synthetic Routes for Pteridinone Core Structures

The construction of the pteridinone scaffold can be broadly approached by either building the pyrazine (B50134) ring onto a pre-existing pyrimidine (B1678525) precursor or, alternatively, forming the pyrimidine ring on a pyrazine starting material. Three classical methods are predominantly utilized: the Gabriel-Isay condensation, the Timmis reaction, and Taylor methodologies.

The Gabriel-Isay condensation is one of the most widely employed methods for the synthesis of pteridines and their derivatives. nih.govmdpi.com This reaction involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as a diketone, ketoaldehyde, or dialdehyde. mdpi.comwikipedia.org

The initial step of the mechanism is a nucleophilic attack from the more reactive amino group of the pyrimidine onto the more electrophilic carbonyl carbon of the dicarbonyl compound. mdpi.com A subsequent intramolecular cyclization and dehydration yields the final pteridinone structure. A significant challenge with this method arises when using unsymmetrical dicarbonyl compounds, as it can lead to the formation of a mixture of C6- and C7-substituted regioisomers. nih.gov The ratio of these isomers is influenced by the reaction conditions and the relative reactivity of the functional groups on both reactants. mdpi.com

Table 1: Overview of the Gabriel-Isay Condensation

FeatureDescription
Reactants 5,6-Diaminopyrimidine derivative and a 1,2-dicarbonyl compound.
Mechanism Initial nucleophilic attack followed by intramolecular cyclization and dehydration.
Key Advantage A versatile and popular method for accessing the pteridine (B1203161) core.
Key Disadvantage Lack of regioselectivity with unsymmetrical dicarbonyls, leading to isomeric mixtures. nih.gov

The Timmis reaction offers a powerful solution to the problem of regioselectivity encountered in the Gabriel-Isay condensation. mdpi.com This method provides a regioselective route to pteridinones by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone or nitrile. mdpi.comuni-greifswald.dethieme-connect.de

The reaction is typically carried out under basic conditions. The mechanism commences with a condensation between the amino group of the pyrimidine and the carbonyl group of the active methylene compound. mdpi.com This is followed by a cyclization step where the active methylene carbon attacks the nitroso group, leading to the formation of the pyrazine ring. mdpi.com This sequence ensures the formation of a single, predictable regioisomer, making it a highly valuable tool for the unambiguous synthesis of specifically substituted pteridinones. uni-greifswald.de

Table 2: Key Aspects of the Timmis Reaction

FeatureDescription
Reactants 5-Nitroso-6-aminopyrimidine and a compound with an active methylene group (e.g., phenylacetone). thieme-connect.de
Mechanism Condensation between the amino group and a keto group, followed by cyclization involving the nitroso group and the active methylene. mdpi.com
Key Advantage Provides excellent regioselectivity, avoiding the formation of isomeric products. uni-greifswald.de
Application Enables the specific synthesis of either 6- or 7-substituted pteridinones depending on the starting materials.

In contrast to the previous methods, the Taylor synthesis builds the pyrimidine ring onto a pre-existing, functionalized pyrazine ring. nih.govmdpi.com This approach is particularly useful when the desired substitution pattern on the pyrazine ring is more readily accessible than the corresponding pyrimidine starting material. nih.govnih.gov

The general strategy involves an insertion reaction to form the C2–N3 fragment of the pyrimidine ring. nih.gov This is often achieved by reacting an aminopyrazine precursor with a reagent that provides the remaining atoms of the pyrimidine ring, such as guanidine, urea, or thiourea. nih.gov While this method can be limited by the availability of the required pyrazine starting materials, it offers a complementary and powerful route for the synthesis of complex and functionalized pterins that may be difficult to obtain through other routes. mdpi.comresearchgate.net

Diversity-Oriented Synthesis (DOS) of Dihydropteridinone Libraries

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse small molecules, rather than a single target compound. cam.ac.uk The goal of DOS is to explore chemical space efficiently to discover new compounds with novel biological functions. nih.gov This approach is particularly well-suited for generating libraries of dihydropteridinone analogs for high-throughput screening and SAR studies. The structural diversity within these libraries can stem from variations in the core scaffold, stereochemistry, and, most commonly, the substituent groups appended to the core. nih.govcam.ac.uk

Solid-phase synthesis is a key enabling technology for DOS, offering significant advantages for the construction of compound libraries. cam.ac.uk In this technique, the starting material or an early intermediate is covalently attached to an insoluble polymer resin. Subsequent reactions are carried out, and excess reagents or byproducts are easily removed by simple filtration and washing. This circumvents the need for traditional, often time-consuming, purification methods like column chromatography after each step.

This methodology has been effectively applied to the synthesis of dihydropteridinone libraries. mskcc.org For example, a pyrimidine precursor can be anchored to the solid support, followed by the sequential addition of building blocks to construct the dihydropteridinone core and introduce various substituents. At the end of the synthesis, the final products are cleaved from the resin in high purity. This approach facilitates the rapid and efficient generation of large numbers of analogs for biological evaluation.

Table 3: General Workflow for Solid-Phase Synthesis of Dihydropteridinone Analogs

StepActionPurpose
1. Anchoring Covalently attach a suitable pyrimidine starting material to a solid support (resin).Facilitates purification by simple filtration.
2. Cyclization Perform the necessary condensation and cyclization reactions on the resin-bound substrate to form the dihydropteridinone core.Build the core heterocyclic scaffold.
3. Diversification Introduce a variety of building blocks to add diverse functional groups at specific positions on the scaffold.Generate a library of structurally distinct analogs.
4. Cleavage Cleave the final compounds from the solid support.Release the desired products into solution for collection and analysis.

The systematic exploration of different functional groups and substitution patterns on the 4-amino-7,8-dihydropteridin-7-one scaffold is crucial for understanding and optimizing its biological activity. DOS principles guide the selection of building blocks to maximize the chemical and structural diversity of the resulting library. cam.ac.uk

By varying substituents at key positions—such as the amino group at C4 or positions on the dihydropyrazine (B8608421) ring—researchers can probe the molecule's interaction with biological targets. For example, libraries can be designed to include a wide range of functional groups to explore the effects of:

Steric Bulk: Introducing small (e.g., methyl) to large (e.g., benzyl) groups.

Electronic Properties: Incorporating electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups.

Hydrophobicity/Hydrophilicity: Appending lipophilic alkyl chains or polar groups like hydroxyls or carboxylates.

Hydrogen Bonding Capacity: Adding potential hydrogen bond donors and acceptors.

This strategy allows for the creation of comprehensive libraries that systematically cover a wide range of physicochemical properties, increasing the probability of identifying compounds with desired biological profiles. herts.ac.ukmdpi.com

Stereoselective Synthesis of Chiral Dihydropteridinone Derivatives

The biological activity of dihydropteridinone derivatives is often contingent on their three-dimensional structure. Consequently, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds is a key area of research. While direct asymmetric synthesis of this compound itself is not extensively documented in publicly available literature, analogous heterocyclic systems provide insights into potential strategies.

One common approach to inducing chirality is through the use of chiral catalysts in hydrogenation or reduction reactions of a prochiral precursor. For instance, the asymmetric reduction of a carbon-carbon or carbon-nitrogen double bond within the pteridinone core or a precursor molecule can establish a chiral center. Catalytic systems employing chiral ligands, often based on transition metals like rhodium, ruthenium, or iridium, have proven effective in the stereoselective reduction of similar heterocyclic compounds.

Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is removed. While this method can be highly effective, it often requires additional synthetic steps for attachment and removal of the auxiliary.

Enzymatic resolutions have also been employed to separate racemic mixtures of chiral heterocycles, offering a green and highly selective alternative to traditional chemical methods.

While specific data for the stereoselective synthesis of this compound derivatives is scarce, the table below illustrates typical outcomes for the asymmetric reduction of analogous heterocyclic ketones, providing a reference for potential methodologies.

Catalyst/ReagentSubstrate TypeDiastereomeric/Enantiomeric ExcessReference
Chiral Ruthenium CatalystTetrahydroisoquinoline Precursor>95% ee mdpi.com
Sodium Triacetoxyborohydrideα-HydroxyketoneHigh diastereoselectivity google.com
Chiral Oxazaborolidine (CBS) CatalystKetoneHigh enantioselectivity insuf.org

This table presents data for analogous reactions and is intended to be illustrative of potential synthetic outcomes.

Synthesis of Isotopically Labeled Dihydropteridinones for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound, incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), allows researchers to track the molecule and its fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The introduction of isotopic labels can be achieved through various synthetic methods. For deuterium labeling, common strategies include the use of deuterated reagents, such as deuterium gas (D₂) for catalytic hydrogenation or deuterated reducing agents like sodium borodeuteride (NaBD₄). Acid- or base-catalyzed hydrogen-deuterium exchange can also be employed to label specific positions on the molecule.

Carbon-13 and nitrogen-15 labeling often requires the use of commercially available labeled starting materials. For example, a synthetic route might be designed to incorporate a ¹³C-labeled carbonyl group or a ¹⁵N-labeled amine from a simple, isotopically enriched precursor. These labeled building blocks are then carried through the synthetic sequence to yield the final isotopically enriched dihydropteridinone.

These labeled compounds are crucial for mechanistic studies of enzymes that interact with dihydropteridinones. By analyzing the fate of the isotopic labels in the enzymatic products, researchers can gain detailed insights into bond-breaking and bond-forming steps of the catalytic cycle.

The following table summarizes common isotopic labeling strategies and their applications in the study of analogous bioactive molecules.

IsotopeLabeling MethodApplicationReference
²H (Deuterium)Catalytic DeuterationMechanistic studies, Mass spectrometry internal standard nih.gov
¹³CUse of ¹³C-labeled precursorsMetabolic flux analysis, NMR structural studies nih.gov
¹⁵NUse of ¹⁵N-labeled precursorsElucidation of biosynthetic pathways, NMR spectroscopy

This table provides general examples of isotopic labeling applications and is not specific to this compound.

Advanced Analytical Methodologies in Dihydropteridinone Research

Chromatographic Techniques for Dihydropteridinone Separation and Quantification

Chromatography is a cornerstone for the analysis of pteridines, providing the necessary separation from interfering substances in biological samples. nih.gov Due to the high polarity of these compounds, techniques such as ion-pair, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC) are frequently employed. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used method for pteridine (B1203161) analysis due to its high sensitivity and specificity. nih.govnih.gov Many pteridines, particularly in their fully oxidized aromatic state, exhibit natural fluorescence, which aids in their detection. mdpi.com For non-fluorescent or weakly fluorescent forms, such as dihydropteridines, a pre- or post-column oxidation step, often using iodine or permanganate, is employed to convert them into their highly fluorescent aromatic counterparts. nih.govresearchgate.net

The choice of HPLC column is critical for achieving adequate separation. Reversed-phase columns, such as C8 or C18, are commonly used, sometimes with an ion-pairing reagent in the mobile phase to improve the retention of polar pteridines. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov Fluorescence detection is performed at specific excitation and emission wavelengths, which can be optimized for different pteridines to maximize sensitivity. nih.gov For instance, a method for analyzing a panel of pteridines in serum used excitation at 272 nm and emission at 445 nm for several compounds. nih.gov

Table 1: Illustrative HPLC-Fluorescence Parameters for Pteridine Analysis This table presents typical parameters and is for illustrative purposes only.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18, 5 µmSeparates compounds based on hydrophobicity.
Mobile Phase 6.5 mM NaH₂PO₄, 6 mM citric acid, 2% Acetonitrile, pH 3.0Buffered aqueous/organic mixture for elution.
Flow Rate 1.0 - 1.3 mL/minControls the speed of separation.
Detection Fluorescence Detector (FLD)Provides high sensitivity for fluorescent compounds.
Excitation λ ~350 - 365 nmWavelength of light used to excite the molecule.
Emission λ ~440 - 450 nmWavelength of light emitted by the excited molecule.
Oxidation Pre-column iodine solutionConverts non-fluorescent reduced pteridines to fluorescent oxidized forms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for pteridine analysis, offering superior specificity and sensitivity compared to other detection methods. nih.govresearchgate.net This technique allows for the direct analysis of pteridines in their native oxidation states, avoiding the need for chemical oxidation. rsc.orgresearchgate.net The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), providing a highly selective means of identification and quantification.

In a typical LC-MS/MS workflow, the sample is first separated by HPLC, after which the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion (e.g., the protonated molecule [M+H]⁺ of 4-amino-7,8-dihydropteridin-7-one), fragmenting it, and then detecting the resulting product ions. This process, known as selected reaction monitoring (SRM), yields a fragmentation pattern that is a unique fingerprint of the compound, enabling accurate quantification even in complex matrices. nih.gov

High-resolution mass spectrometry (HRMS), often using quadrupole time-of-flight (Q-TOF) analyzers, provides extremely accurate mass measurements. mst.edu This allows for the determination of the elemental composition of an unknown compound and confident identification of metabolites. For this compound, HRMS can distinguish it from other compounds with the same nominal mass.

Table 2: Theoretical Mass Spectrometry Data for this compound This table is based on theoretical calculations for illustrative purposes.

ParameterValueDescription
Chemical Formula C₆H₅N₅OThe elemental composition of the molecule.
Monoisotopic Mass 163.050 g/mol The exact mass of the most abundant isotope configuration.
[M+H]⁺ Ion (HRMS) 164.0563 m/zThe expected mass-to-charge ratio of the protonated molecule in positive ion mode.
[M+Na]⁺ Ion (HRMS) 186.0382 m/zThe expected mass-to-charge ratio of the sodium adduct.
Potential MS/MS Fragments Loss of H₂O, NH₃, COFragmentation of the parent ion provides structural information and is used for quantification.

Capillary Electrophoresis (CE) for Pteridine Profiling

Capillary Electrophoresis (CE) is another powerful technique for separating pteridines, offering high separation efficiency and resolution, often superior to HPLC for this class of compounds. acs.orgnih.gov Separation in CE is based on the differential migration of charged molecules in an electrolyte-filled capillary under the influence of a high-voltage electric field. The method is particularly well-suited for analyzing the complex mixtures of pteridines found in biological fluids like urine. acs.orgnih.gov

For detection, CE is often coupled with laser-induced fluorescence (LIF), which provides the extremely high sensitivity needed to detect the minute quantities of pteridines in clinical samples. acs.org The use of a LIF detector can be about 1000 times more sensitive than traditional UV detectors. acs.org Method optimization involves adjusting the background electrolyte (BGE) composition, pH, and separation voltage to achieve baseline separation of all target analytes in the shortest possible time. nih.gov For example, a BGE containing boric acid has been used, as borate (B1201080) can form complexes with the hydroxyl groups on pteridines, influencing their electrophoretic mobility and improving separation. acs.org

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic methods are vital for elucidating the detailed molecular structure of pteridine derivatives and for studying their dynamic behavior, such as tautomerism and redox transformations.

UV-Vis Spectroscopy for Tautomeric and Redox State Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic properties of molecules like this compound. The absorption of UV or visible light corresponds to electronic transitions within the molecule, and the resulting spectrum is highly sensitive to the compound's conjugation system and chemical environment. ethz.ch

This sensitivity makes UV-Vis spectroscopy particularly useful for analyzing the tautomeric equilibria and redox states of pteridines. herts.ac.uk Pteridines can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro), each with a distinct UV-Vis absorption spectrum. nih.gov For example, the conversion of a 7,8-dihydropteridinone to its fully oxidized, aromatic form involves an extension of the conjugated π-system, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). Similarly, keto-enol tautomerism, which alters the chromophore, can be monitored by observing changes in the absorption spectrum as a function of solvent polarity or pH. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. mdpi.com By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a compound like this compound, a suite of NMR experiments would be used for full structural elucidation:

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton and confirming the position of substituents. nih.gov

The chemical shifts observed in NMR are highly dependent on the molecule's electronic structure, making NMR also suitable for studying tautomerism and protonation states. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents theoretically predicted ranges and is for illustrative purposes only. Actual values depend on solvent and other experimental conditions.

Atom(s)NucleusPredicted Chemical Shift (ppm)Notes
H6 ¹H~7.5 - 8.5Aromatic-like proton on the pyrazine (B50134) ring.
-CH₂- (C8) ¹H~3.5 - 4.5Protons on the saturated carbon of the dihydropyrazine (B8608421) ring.
-NH₂ ¹H~6.0 - 7.5Amine protons; signal may be broad and is D₂O exchangeable.
-NH- ¹H~8.0 - 10.0Amide/lactam proton; signal may be broad and is D₂O exchangeable.
C4 ¹³C~155 - 165Carbon of the amino-substituted position.
C7 (C=O) ¹³C~160 - 175Carbonyl carbon of the lactam.
C6 ¹³C~130 - 150Aromatic-like carbon in the pyrazine ring.
C8a ¹³C~145 - 155Bridgehead carbon between the two rings.
C8 ¹³C~40 - 55Saturated carbon in the dihydropyrazine ring.

Electrochemical Methods for Redox Potential Characterization

The redox behavior of this compound and its derivatives is a critical aspect of their chemical reactivity and potential biological activity. Electrochemical methods are paramount in characterizing the oxidation potentials of these compounds, providing insights into their electron-transfer mechanisms.

Cyclic voltammetry (CV) is a principal technique employed for this purpose. In a typical CV experiment, a solution of the dihydropteridinone derivative in an appropriate solvent with a supporting electrolyte is subjected to a linearly cycled potential scan. The resulting voltammogram provides information on the oxidation potential (Epa) and, in some cases, the reduction potential (Epc) of the analyte. The number of electrons involved in the redox process can also be determined using techniques like coulometry.

Research on various dihydropyridine (B1217469) derivatives, which share structural similarities with dihydropteridinones, has shown that the nature and position of substituents on the heterocyclic ring significantly influence the oxidation potential. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups can make the compound easier or harder to oxidize, respectively. While specific data for this compound is not extensively detailed in publicly available literature, the principles from related structures are applicable.

The choice of solvent and pH can also have a profound effect on the measured redox potential. Aqueous solutions are often used to mimic physiological conditions, but the low solubility of some derivatives may necessitate the use of organic solvents like acetonitrile or dimethylformamide. mdpi.com

Table 1: Electrochemical Data for Dihydropyridine Derivatives

Compound ClassMethodKey FindingsReference
2,6-dimethyl-1,4-dihydropyridine derivativesCyclic Voltammetry and CoulometryOxidation peak potentials are influenced by substituents; the number of electrons transferred was determined. mdpi.com
4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatesElectrochemical analysisStructure-activity relationships were established based on electrochemical data. mdpi.com

Sample Preparation and Stability Considerations for Dihydropteridinone Analysis

The accuracy and reliability of analytical data for this compound heavily depend on appropriate sample preparation and a thorough understanding of its stability. Dihydropterin compounds are known to be susceptible to oxidation, which can lead to the formation of aromatic pterin (B48896) species and compromise the integrity of the analysis.

Sample Preparation:

The initial step in the analysis of this compound typically involves dissolving the compound in a suitable solvent. Due to the varied polarity of dihydropteridinone derivatives, a range of solvents may be employed. For chromatographic techniques like High-Performance Liquid Chromatography (HPLC), a common approach is to dissolve the sample in the mobile phase or a solvent compatible with it, such as a mixture of water and acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. unipmn.it

For mass spectrometry-based methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), on a target plate. ucsb.edunih.gov The choice of matrix and solvent system is crucial for optimal ionization and signal detection. ucsb.edu

Solid-phase extraction (SPE) may be utilized for sample cleanup and concentration, especially when analyzing samples from complex biological matrices. researchgate.net This technique helps to remove interfering substances that could affect the analytical measurement.

Stability Considerations:

The stability of this compound is a significant concern during sample handling, storage, and analysis. The dihydropterin ring is prone to oxidation, which can be accelerated by factors such as:

Exposure to Light: Photochemical degradation can occur, and therefore, samples should be protected from light by using amber vials or by working under subdued lighting conditions.

pH: The stability of dihydropterins can be pH-dependent. Acidic conditions may promote hydrolysis or rearrangement, while alkaline conditions might facilitate oxidation.

Temperature: To minimize degradation, samples are often stored at low temperatures, such as in a refrigerator or freezer.

Presence of Oxidizing Agents: Contact with air (oxygen) and other oxidizing species should be minimized. The use of deoxygenated solvents and storage under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

For long-term storage, it is advisable to keep the compound as a solid in a desiccated, dark, and cold environment. Solutions should be prepared fresh whenever possible.

Table 2: Sample Preparation and Stability Guidelines

ParameterGuideline/ConsiderationRationale
Solvent Selection Use high-purity solvents compatible with the analytical method (e.g., HPLC-grade acetonitrile, water). unipmn.itucsb.eduTo ensure solubility and minimize interference in the analysis.
pH Control Buffer solutions may be necessary to maintain a stable pH.To prevent pH-dependent degradation or changes in chemical form.
Light Exposure Minimize exposure to UV and ambient light by using amber glassware or covering containers.To prevent photochemical degradation.
Temperature Store solid samples and solutions at low temperatures (e.g., 2-8 °C or -20 °C).To slow down the rate of chemical degradation.
Atmosphere For sensitive samples, consider purging with an inert gas (N₂ or Ar) and using sealed vials.To prevent oxidation from atmospheric oxygen.
Sample Cleanup Employ techniques like filtration or solid-phase extraction (SPE) for complex matrices. researchgate.netorganomation.comTo remove particulates and interfering substances.

Computational Chemistry and Structural Biology of Dihydropteridinone Interactions

Quantum Chemical Calculations on Dihydropteridinone Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of dihydropteridinone systems. These methods provide detailed information on electron distribution, molecular orbital energies, and the energetic landscapes of various chemical transformations. nih.gov Such calculations are fundamental in understanding the molecule's stability, reactivity, and spectroscopic properties. For donor-acceptor systems, these calculations can elucidate the nature of electronic transitions, determining whether they possess charge transfer character, which is often crucial for their function. nih.gov

The dihydropteridinone scaffold, like many heterocyclic compounds, can exist in multiple tautomeric forms due to the migration of protons. ymdb.caymdb.ca The relative stability of these tautomers is influenced by the molecular environment and substitution patterns. Quantum chemical calculations are employed to determine the thermodynamic energies of different tautomers. nih.gov For instance, in related heterocyclic systems like purines, the presence and position of an amino group can significantly influence tautomeric preferences, and the stability of tautomers can change depending on the environment, such as in the gas phase versus in an aqueous solution. mdpi.com

While specific studies on 4-amino-7,8-dihydropteridin-7-one are not extensively detailed in the provided results, the principles observed in similar molecules, such as corroles and aminopurines, are applicable. nih.govmdpi.com In these systems, excited-state dynamics can involve rapid tautomerization on picosecond timescales. nih.gov Understanding the potential tautomers of this compound is critical, as different forms can exhibit distinct binding modes and electronic properties, affecting their biological activity.

The dihydropterin core of the molecule suggests a significant role for redox chemistry. Dihydropterins are known to be involved in biological electron transfer reactions. nih.gov Quantum chemical calculations can predict redox potentials and elucidate the mechanisms of oxidation and reduction processes. These calculations help in understanding how the electronic structure of dihydropteridinone derivatives facilitates the acceptance or donation of electrons. The redox properties are critical in contexts where the biological target's function is modulated by its redox state or where the compound itself may act as a redox-active agent. Studies on pteridinone derivatives as inhibitors of enzymes like Polo-like kinase 1 (PLK1) indirectly point to the importance of the electronic environment, which is a key determinant of redox behavior. nih.gov

Molecular Docking and Dynamics Simulations of Dihydropteridinone-Target Binding

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for visualizing and analyzing the interaction between a ligand, such as a dihydropteridinone derivative, and its protein target. youtube.comgithub.io Docking predicts the preferred binding orientation of the ligand in the protein's active site, while MD simulations provide insights into the dynamic stability of the ligand-protein complex over time. nih.govdovepress.com

Docking and MD studies have been instrumental in profiling the interactions of dihydropteridinone derivatives with various protein kinases, which are common targets for these compounds. chemrxiv.orgnih.gov For example, in the case of Polo-like kinase 1 (PLK1) inhibitors, molecular docking has identified key amino acid residues within the active site that are crucial for binding. nih.govmdpi.com These often include residues capable of forming hydrogen bonds, as well as hydrophobic interactions that stabilize the complex.

A study on dihydropteridinone derivatives as Vaccinia-Related Kinase 1 (VRK1) inhibitors revealed a canonical binding pose within the ATP-binding site. chemrxiv.org Co-crystal structures confirmed that specific residues, such as Arg133 in the hinge region, form polar interactions with the ligand. chemrxiv.org The dynamic behavior of these interactions is further explored using MD simulations, which can confirm the stability of the binding mode and identify key conformational changes in the protein upon ligand binding. nih.govmdpi.com

Table 1: Key Ligand-Protein Interactions for Dihydropteridinone Derivatives

Target Protein Key Interacting Residues Type of Interaction Reference
Polo-like kinase 1 (PLK1) R136, R57, Y133, L69, L82, Y139 Hydrogen Bonding, Hydrophobic nih.govmdpi.com
Vaccinia-Related Kinase 1 (VRK1) Arg133 Polar Interactions chemrxiv.org

This table is interactive. Click on the headers to sort.

A primary goal of computational drug design is the accurate prediction of binding affinity, which relates to the potency of a compound. nih.gov Scoring functions within docking programs provide an initial estimate, but more rigorous methods like free energy calculations based on MD simulations are often employed for higher accuracy. unibo.it These methods can calculate the relative binding free energies of a series of compounds, helping to prioritize the most promising candidates for synthesis and testing. universiteitleiden.nl

Computational approaches are also vital for predicting selectivity—the ability of a compound to bind to its intended target with higher affinity than to other, off-target proteins. chemrxiv.org By creating models for related proteins, researchers can perform comparative docking and simulation studies to identify structural features that enhance selectivity. For dihydropteridinone-based kinase inhibitors, achieving selectivity is crucial to minimize potential side effects. Structural analyses have suggested that exploring different stereoisomers and adding larger substituents can promote a binding pose that is more selective for the target kinase. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydropteridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. frontiersin.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For dihydropteridinone derivatives, both 2D and 3D-QSAR models have been developed to understand the structural requirements for anticancer activity, particularly as PLK1 inhibitors. mdpi.comfrontiersin.org These models use molecular descriptors (in 2D-QSAR) or 3D molecular fields (in 3D-QSAR, e.g., CoMFA and CoMSIA) to quantify the chemical features of the molecules.

A study on pteridinone derivatives established robust 3D-QSAR models with high predictive power (Q² > 0.6). nih.govmdpi.com The contour maps generated from these models provide a visual guide for drug design, indicating regions where steric bulk, electrostatic interactions, or hydrophobic character should be increased or decreased to improve activity. frontiersin.org For instance, one study identified the "Min exchange energy for a C-N bond" (MECN) as a key descriptor, and combining this with hydrophobic field information led to the design of a novel, highly active compound. frontiersin.org

Table 2: Statistical Parameters of QSAR Models for Pteridinone Derivatives as PLK1 Inhibitors

Model Type Q² (Cross-validated R²) R² (Non-cross-validated R²) R²pred (External Validation) Reference
CoMFA 0.67 0.992 0.683 nih.govmdpi.com
CoMSIA/SHE 0.69 0.974 0.758 nih.govmdpi.com
CoMSIA/SEAH 0.66 0.975 0.767 nih.govmdpi.com

This table is interactive. Click on the headers to sort.

These QSAR models, validated through rigorous statistical methods, serve as powerful predictive tools in the hit-to-lead and lead optimization phases of drug discovery for dihydropteridinone derivatives. mdpi.comfrontiersin.org

X-ray Crystallography and Cryo-Electron Microscopy of Dihydropteridinone-Containing Macromolecular Complexes

The precise understanding of how small molecules interact with their biological targets is fundamental to drug discovery and chemical biology. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques that provide high-resolution, three-dimensional structures of macromolecular complexes, offering invaluable insights into these interactions at an atomic level. While specific structural data for this compound in complex with a macromolecule are not available in the public domain, a wealth of information can be gleaned from studies on closely related analogs, particularly those sharing the dihydropterin core.

A prominent example is the extensive structural work on 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), a key enzyme in the folate biosynthetic pathway of many microorganisms. nih.gov HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP), a molecule that shares the 2-amino-7,8-dihydropteridinone scaffold with the compound of interest. nih.govdrugbank.com The crystal structures of HPPK from various organisms, both in its apo form and in complex with its substrates and inhibitors, reveal a conserved mode of binding for the dihydropterin moiety.

Detailed Research Findings from X-ray Crystallography of HPPK

The crystal structure of Escherichia coli HPPK, determined at a resolution of 1.5 Å, provided the first detailed view of this enzyme's architecture. nih.gov The structure revealed a novel α/β fold that creates a distinct active site cleft. nih.gov Subsequent structural studies of HPPK from various organisms, including the biowarfare agent Francisella tularensis and the malaria parasite Plasmodium vivax, have further elucidated the binding of the dihydropterin substrate. nih.govnih.gov

In the HPPK active site, the 6-hydroxymethyl-7,8-dihydropterin molecule is typically sandwiched between two aromatic residues, which engage in π-stacking interactions with the pterin (B48896) ring. nih.gov The 2-amino group and the nitrogen atoms within the pyrimidine (B1678525) ring of the dihydropterin form a network of hydrogen bonds with conserved amino acid residues and water molecules, firmly anchoring the ligand in the binding pocket. For instance, in the E. coli enzyme, the side chain of Asn55 is a key residue in recognizing the pterin substrate. nih.gov

The binding of the dihydropterin substrate often induces conformational changes in the enzyme. Studies combining X-ray crystallography and NMR have shown that the binding of MgADP can cause significant movements in three catalytic loops of HPPK, with some residues shifting by more than 17 Å. researchgate.net These structural rearrangements are crucial for catalysis, properly positioning the substrates for the pyrophosphoryl transfer reaction.

The structural information derived from HPPK-ligand complexes has been instrumental in the structure-based design of novel antimicrobial agents. By understanding the precise interactions between the dihydropterin core and the enzyme, medicinal chemists can design inhibitors that mimic the substrate but are not processed, thereby blocking the folate pathway.

Below is a table summarizing key crystallographic data for HPPK in complex with dihydropterin derivatives or analogs.

PDB IDMacromoleculeLigand(s)Resolution (Å)Key Interactions
1Q0N Escherichia coli HPPK6-hydroxymethyl-7,8-dihydropterin, AMPCPP1.50π-stacking with aromatic residues, H-bonds via 2-amino group and ring nitrogens. nih.gov
3MCO Francisella tularensis HPPK-DHPS6-hydroxymethyl-7,8-dihydropterin, AMPCPP2.30Similar binding mode to E. coli HPPK, with the pterin ring in a hydrophobic pocket. nih.gov
5J6K Plasmodium vivax HPPK-DHPSPterin, AMPCPP, pABA2.10The pterin moiety binds in a conserved pocket, providing a basis for understanding drug resistance. nih.gov

Insights from Cryo-Electron Microscopy

While X-ray crystallography has been the primary tool for studying HPPK, cryo-EM is emerging as a powerful complementary technique, especially for larger and more flexible macromolecular complexes. nih.gov Although specific cryo-EM studies focusing on dihydropteridinone-containing complexes are limited, the rapid advancements in cryo-EM technology are enabling the determination of near-atomic resolution structures of small molecule-bound enzymes. nih.gov This technique holds promise for capturing different conformational states of enzymes like HPPK in complex with its ligands, potentially providing a more dynamic picture of the binding and catalytic processes.

The structural principles derived from the extensive crystallographic studies of HPPK provide a robust framework for understanding the potential interactions of this compound with its biological targets. The conserved hydrogen bonding patterns involving the 2-amino group and the π-stacking interactions with the pterin ring are likely to be key features in the recognition of this class of compounds by their cognate proteins.

Dihydropteridinone Metabolism and Regulatory Roles in Biological Systems

Comparative Biochemistry of Dihydropteridinones Across Life Domains

The metabolism of dihydropteridinones, a class of pteridine (B1203161) derivatives, exhibits both conserved and distinct features across the domains of life. These compounds are integral to a variety of biological processes, from their role as biosynthetic precursors to their function in signaling pathways.

Pteridine Pathways in Prokaryotes (e.g., E. coli, Agrobacterium tumefaciens)

In prokaryotes, pteridine pathways are fundamental for the synthesis of essential cofactors, most notably tetrahydrofolate. In Escherichia coli, the biosynthesis of pteridines originates from guanosine (B1672433) triphosphate (GTP). researchgate.net A key intermediate in this pathway is 7,8-dihydroneopterin (B1664191), which is a metabolite found in E. coli. nih.gov The enzyme dihydroneopterin aldolase (B8822740), encoded by the folB gene, catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin (B3263101), a crucial step in the folate biosynthetic pathway. researchgate.net Another important pterin (B48896) in E. coli is tetrahydromonapterin, and the gene folX is involved in its biosynthesis. researchgate.net

In the plant pathogen Agrobacterium tumefaciens, a novel pterin-dependent signaling pathway has been identified that regulates the transition from a motile to a biofilm-based lifestyle. nih.gov This pathway involves a pteridine reductase known as PruA. nih.govasm.orgnih.gov PruA is responsible for the production of a specific, yet-to-be-fully-identified pterin species. nih.gov This pterin, in conjunction with a putative pterin-binding protein PruR, modulates the activity of a dual-function diguanylate cyclase-phosphodiesterase, DcpA. nih.gov This intricate signaling cascade ultimately controls the production of unipolar polysaccharide and cellulose, which are essential for surface attachment and biofilm formation. nih.gov

Table 1: Key Pteridine Pathway Components in Selected Prokaryotes

OrganismKey Enzyme/ProteinFunctionPathwayReference
Escherichia coliDihydroneopterin aldolase (folB)Converts 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterinTetrahydrofolate biosynthesis researchgate.net
Escherichia coliFolXInvolved in tetrahydromonapterin biosynthesisPterin biosynthesis researchgate.net
Agrobacterium tumefaciensPteridine reductase (PruA)Produces a pterin signaling moleculeBiofilm formation regulation nih.govasm.orgnih.gov
Agrobacterium tumefaciensPterin-binding protein (PruR)Putative signaling intermediate, binds pterin produced by PruABiofilm formation regulation nih.gov
Agrobacterium tumefaciensDcpA (diguanylate cyclase-phosphodiesterase)Activity is modulated by the PruA/PruR system to control c-di-GMP levelsBiofilm formation regulation nih.gov

Pteridine Metabolism in Eukaryotic Model Organisms (e.g., Saccharomyces cerevisiae, Drosophila melanogaster)

In eukaryotes, pteridine metabolism is equally vital, with roles in cofactor synthesis, pigmentation, and amino acid metabolism.

The yeast Saccharomyces cerevisiae is a widely used eukaryotic model organism for studying various metabolic pathways, including those involving pteridines. nih.gov Within yeast, 7,8-dihydropteroic acid is a known metabolite that participates in the tetrahydrofolate biosynthesis pathway. ymdb.ca This compound can be synthesized from 6-hydroxymethyl-7,8-dihydropterin diphosphate (B83284) and p-aminobenzoic acid by the enzyme folic acid synthetase. Subsequently, 7,8-dihydropteroic acid is converted to 7,8-dihydrofolate monoglutamate. ymdb.ca 7,8-dihydroneopterin is also a recognized metabolite in Saccharomyces cerevisiae. nih.gov

In the fruit fly, Drosophila melanogaster, pteridines are well-known as pigments that contribute to eye color. pnas.orgnih.gov The metabolism of these compounds is complex, with various eye-color mutants exhibiting altered pteridine profiles. oup.com The biosynthesis of all pteridines in insects starts from GTP. nih.gov Studies have shown that high dietary levels of aromatic amino acids like L-phenylalanine, L-tryptophan, and L-tyrosine can affect the pools of different pteridines, including biopterin (B10759762), dihydrobiopterin, and pterin. nih.gov For instance, L-tyrosine can cause a significant increase in dihydrobiopterin levels. nih.gov This interplay suggests a regulatory link between amino acid metabolism and pteridine biosynthesis. nih.gov

Table 2: Pteridine Metabolism in Eukaryotic Models

OrganismKey Compound/ProcessBiological RoleReference
Saccharomyces cerevisiae7,8-dihydropteroic acidIntermediate in tetrahydrofolate biosynthesis ymdb.ca
Saccharomyces cerevisiae7,8-dihydroneopterinMetabolite in pteridine pathways nih.gov
Drosophila melanogasterDrosopterins, Biopterin, PterinEye pigmentation pnas.orgnih.gov
Drosophila melanogasterDihydrobiopterinLevels are influenced by dietary aromatic amino acidsInterplay with amino acid metabolism

Dihydropteridinones in Cellular Signaling and Regulatory Networks

Beyond their classical roles as biosynthetic precursors, dihydropteridinones are emerging as important molecules in cellular signaling and the regulation of enzymatic activities.

Pterin-Binding Proteins and Their Regulatory Functions

The discovery of pterin-dependent signaling in Agrobacterium tumefaciens highlights the role of pterin-binding proteins in regulating cellular processes. nih.gov In this system, the putative pterin-binding protein, PruR, is essential for transducing the signal from the pterin produced by PruA to the downstream effector protein, DcpA. nih.gov While the precise mechanism of this interaction is still under investigation, it represents a clear example of a pterin-binding protein acting as a regulatory intermediate. nih.gov

More broadly, pterin-binding domains are found in a variety of enzymes across different species. ebi.ac.uk For example, dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate pathway, contains a pterin-binding domain that facilitates the condensation of para-aminobenzoic acid with 7,8-dihydropterin-pyrophosphate. ebi.ac.uk This demonstrates that pterin-binding domains are crucial for the catalytic function of these enzymes.

Dihydropteridinones as Modulators of Enzymatic Activities Beyond Cofactor Roles

The regulatory roles of dihydropteridinones extend beyond simply acting as cofactors. The A. tumefaciens signaling pathway is a prime example where a pterin molecule, produced by PruA, modulates the enzymatic activity of DcpA, switching it from a diguanylate cyclase to a phosphodiesterase. nih.gov This modulation is critical for controlling the levels of the second messenger cyclic di-GMP, which in turn governs the bacterium's lifestyle switch. nih.gov

Furthermore, pteridine derivatives can act as inhibitors of certain enzymes. For instance, various folate analogs, which are structurally related to dihydropteridinones, are known to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.gov This inhibitory action underscores the potential for dihydropteridinones and related compounds to act as modulators of enzymatic activity. Pteridine reductase (PTR1) in trypanosomatid parasites, which reduces oxidized pterins, can also be inhibited by the antifolate drug methotrexate, further illustrating the interaction of pteridine-like molecules with enzyme active sites. nih.gov

Interplay with Folate Metabolism and One-Carbon Transfer Pathways

The metabolism of dihydropteridinones is intricately linked to folate metabolism and one-carbon transfer pathways, which are essential for the synthesis of nucleotides and certain amino acids. wikipedia.orgnih.gov

Folates are themselves pterin derivatives, and their biosynthesis relies on pteridine precursors. ymdb.caebi.ac.uk The conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin in E. coli is a direct step in the folate biosynthetic pathway. researchgate.net This 6-hydroxymethyl-7,8-dihydropterin is then pyrophosphorylated to form (2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)methyl diphosphate, another key intermediate. ymdb.ca This intermediate then combines with p-aminobenzoic acid to form 7,8-dihydropteroate, a direct precursor to dihydrofolate. ymdb.ca

The active form of folate, tetrahydrofolate, is a crucial carrier of one-carbon units in various metabolic reactions. nih.gov These reactions are fundamental for the synthesis of purines and the pyrimidine (B1678525) thymidine, which are essential building blocks of DNA. wikipedia.org Therefore, the proper functioning of pteridine metabolic pathways is a prerequisite for DNA synthesis and repair.

In Drosophila, the connection between pteridine metabolism and other metabolic pathways is also evident. Mutants with altered pteridine levels can show sensitivity to high levels of aromatic amino acids, suggesting a link between these pathways. nih.gov This interplay underscores the central role of pteridine metabolism in maintaining cellular homeostasis.

Oxidative Stress and Dihydropteridinone Redox Cycling in Biological Contexts

Pteridine derivatives, a class of nitrogen-rich heterocyclic compounds, are widespread in biological systems and participate in numerous vital processes. nih.govresearchgate.net Their interaction with reactive oxygen species (ROS) and their role in modulating oxidative stress is an area of complex and ongoing research. The redox state of the pteridine ring system is a critical determinant of its function, allowing these molecules to act as either antioxidants or pro-oxidants depending on the specific compound and the biological environment. nih.govresearchgate.net

Reduced pterins, which include dihydropterin and tetrahydropterin (B86495) derivatives, are generally recognized for their potential to act as radical scavengers. nih.govresearchgate.net However, this is not their only function within redox biology. These compounds are also potent reducing agents. In the presence of transition metal ions like iron or copper, they can participate in Fenton-type reactions, reducing the metal ions which in turn catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This dual capability means that reduced pteridines can exert either a protective or a damaging effect. nih.gov

While extensive research exists for pteridine derivatives such as 7,8-dihydroneopterin, specific experimental data on the redox cycling and oxidative stress modulation of 4-amino-7,8-dihydropteridin-7-one is not present in the available scientific literature. The functions of well-studied isomers cannot be directly extrapolated, as small changes in the molecular structure, such as the position of amino and oxo groups, can significantly alter the compound's electrochemical properties and its interactions with enzymes and other biological molecules.

The table below summarizes the generalized redox activities of different classes of pteridines, highlighting the diverse potential functions within this compound family.

Table 1: Generalized Redox Activities of Pteridine Classes

Pteridine Class Primary Redox Role Mechanism of Action Biological Context Dependency
Reduced Pteridines (e.g., Dihydropterins) Antioxidant (Radical Scavenger) Direct reaction with and neutralization of free radicals. nih.govresearchgate.net Effective in environments with high radical load and low transition metal availability.
Pro-oxidant Reduction of transition metal ions (e.g., Fe³⁺ to Fe²⁺), which promotes the Fenton reaction and generates hydroxyl radicals. nih.gov Occurs in the presence of hydrogen peroxide and available transition metals.

| Aromatic Pteridines | Pro-oxidant or Inactive | Can act as substrates or inhibitors for enzymes involved in free radical generation. nih.gov | Activity is highly dependent on the specific enzymatic system and cellular conditions. |

Detailed research findings on the antioxidant properties have been established for related compounds like 7,8-dihydroneopterin, which is a 2-amino-4-oxo-dihydropterin. Studies have shown it can inhibit the oxidation of low-density lipoprotein (LDL) and protect cells from damage induced by free radicals. ecmdb.ca This underscores the potential for dihydropterin structures to participate in redox regulation, but further investigation is required to determine if This compound shares any of these characteristics.

Future Directions and Emerging Research Avenues in Dihydropteridinone Science

Development of Novel Chemical Probes for Pteridine (B1203161) Pathway Interrogation

The intricate network of biochemical reactions known as the pteridine pathway is crucial for the synthesis of essential cofactors like tetrahydrobiopterin (B1682763) (BH4) and folate. nih.gov Dysregulation of this pathway is implicated in a range of diseases, including cancer and neurological disorders. researchgate.net To better understand and manipulate these processes, the development of sophisticated chemical probes is paramount.

Fluorescent probes are a particularly powerful tool. Researchers have successfully synthesized pteridine-based adenosine (B11128) analogs, such as 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP), which can be incorporated into oligonucleotides. cancer.gov These probes exhibit changes in their fluorescent properties upon interaction with other molecules, allowing for real-time monitoring of DNA dynamics and interactions. cancer.gov The principle behind these probes often involves phenomena like Intramolecular Charge Transfer (ICT), where the electronic properties of the molecule, and thus its fluorescence, are sensitive to the local environment. mdpi.com

Another promising avenue is the creation of probes for specific enzymes or metabolites within the pteridine pathway. For instance, novel 1,2-dihydropyridine-based fluorophores have been designed for their potential application as small molecule probes in aqueous environments, with some showing selective mitochondrial staining. nih.gov Such probes could be adapted to target specific enzymes involved in dihydropteridinone metabolism. The development of probes that can selectively bind to and report on the presence of specific dihydropteridinone isomers, including the 7-one tautomer, would be a significant breakthrough in the field.

Probe Type Example Compound Application Detection Principle
Fluorescent Nucleoside Analog4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP)Monitoring DNA interactionsFluorescence quenching/enhancement
Mitochondrial Viscosity Probe1,4-dihydropyridine-based fluorophoreDetecting changes in mitochondrial viscosityDeep-red emission
Ion-selective ProbeICT-based naphthalimide fluorophoreDetecting specific ions like Zn2+"Turn-on" NIR fluorescence

Advanced Spectroscopic Techniques for In Situ Dihydropteridinone Dynamics

Understanding the dynamic behavior of dihydropteridinones within their native cellular environment requires advanced spectroscopic techniques capable of in situ analysis. Traditional methods often require cell lysis, which disrupts the very interactions researchers aim to study.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the quantification of pteridines in biological samples. researchgate.netmst.edu This technique allows for the sensitive and specific detection of various pteridine metabolites, providing a snapshot of the metabolic state of a cell or organism. mst.edu For example, HPLC-MS/MS has been used to establish pteridine metabolism in breast cancer cell models, identifying potential biomarkers. mst.edu

To capture the dynamics of these molecules in living cells, fluorescence-based microscopy techniques are invaluable. The use of fluorescent probes, as discussed in the previous section, allows for the visualization of dihydropteridinone localization and interactions in real-time. youtube.comyoutube.com Future advancements in this area may involve the application of super-resolution microscopy to visualize dihydropteridinone-protein interactions at the single-molecule level.

Infrared (IR) spectroscopy also holds promise for studying dihydropteridinone dynamics. The detection of quinonoid 6,7-dihydrobiopterin, a transient intermediate, has been achieved through the integration of infrared photodissociation spectroscopy with liquid chromatography–tandem mass spectrometry. mdpi.com This approach could potentially be adapted to study the tautomeric equilibrium of dihydropteridinones, including the interconversion between different "-one" isomers.

Systems Biology Approaches to Map Comprehensive Dihydropteridinone Networks

The biological functions of dihydropteridinones are not carried out in isolation but are part of complex, interconnected networks. A systems biology approach, which integrates large-scale quantitative data sets, is essential for mapping these comprehensive networks. fwlaboratory.org

Metabolomics, the large-scale study of small molecules, is a cornerstone of this approach. By using techniques like gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS), researchers can quantify hundreds of compounds in a biological sample, providing a global view of metabolism. nih.gov This data can then be used to construct metabolic networks and identify how these networks are perturbed in different states, such as disease. nih.gov For instance, differential analysis of metabolic networks has been used to uncover subtle metabolic changes in genetically modified plants that otherwise appear phenotypically normal. nih.gov

Applying these methodologies to the study of dihydropteridinones can help to elucidate their roles in various cellular processes. For example, a systems biology approach could be used to map the metabolic fate of exogenously supplied pteridines in cancer cells, revealing how these cells utilize these compounds to support their growth and proliferation. nih.govnih.gov Such studies have already provided in vitro evidence for the elevated levels of pteridines observed in the urine of breast cancer patients. nih.gov

Systems Biology Technique Application to Dihydropteridinone Research Potential Insights
Metabolomics (GC/TOF-MS, LC-MS/MS)Quantifying pteridine levels in cells and tissuesIdentifying metabolic bottlenecks and dysregulated pathways
Transcriptomics (RNA-seq)Measuring the expression of genes in the pteridine pathwayUnderstanding the transcriptional regulation of pteridine metabolism
ProteomicsQuantifying the levels of enzymes in the pteridine pathwayIdentifying key enzymatic players and their post-translational modifications
Network AnalysisIntegrating multi-omics data to build metabolic modelsPredicting the effects of genetic or pharmacological perturbations

Exploration of Unconventional Biological Roles for Dihydropteridinones

While the roles of pteridines as enzyme cofactors are well-established, there is growing evidence for their involvement in a variety of unconventional biological processes. These non-canonical functions represent a new frontier in pteridine research.

One fascinating example is the co-option of the pteridine biosynthesis pathway for the diversification of embryonic colors in water striders. nih.gov In these insects, the pathway, which ancestrally produces red pigment in the eyes, has been recruited to generate a range of yellow to red colors in the antennae and legs of the embryo. nih.gov This demonstrates how an existing metabolic pathway can be repurposed to generate novel phenotypes and drive evolutionary diversification. nih.gov

Pteridines have also been implicated in modulating the immune response. For example, 7,8-dihydroneopterin (B1664191) has been shown to induce apoptosis in T-lymphocytes. cancer.gov Furthermore, pterins of all oxidation states can act as either pro-oxidants or anti-oxidants, depending on the cellular context. nih.gov Reduced pterins can scavenge free radicals, while oxidized pterins can inhibit enzymes involved in free radical generation. nih.gov

The exploration of these unconventional roles could open up new avenues for therapeutic intervention. For example, if specific dihydropteridinone derivatives are found to have potent immunomodulatory or antioxidant properties, they could be developed as novel drugs for a variety of inflammatory and degenerative diseases. The potential for a molecule like 4-amino-7,8-dihydropteridin-7-one to have unique biological activities distinct from its more common isomers is an area ripe for investigation.

Rational Design of Dihydropteridinone Derivatives for Specific Biochemical Modulation

The dihydropteridinone scaffold is proving to be a versatile template for the rational design of potent and selective inhibitors of various enzymes, particularly protein kinases. nih.govchemrxiv.org This approach involves the systematic modification of the dihydropteridinone core to optimize its binding to a specific target protein. nih.govrsc.org

A recent study described the structure-based development of novel dihydropteridinone derivatives as potent inhibitors of vaccinia-related kinase 1 (VRK1), a kinase implicated in cancer. nih.gov By optimizing the substituents on the dihydropteridinone ring, researchers were able to develop inhibitors with improved kinome-wide selectivity. chemrxiv.org These compounds were shown to mimic the cellular effects of VRK1 depletion, highlighting their potential as therapeutic agents. nih.govchemrxiv.org

The rational design process is often guided by computational methods, such as molecular docking, which can predict how a molecule will bind to its target. nih.gov This allows for the in silico screening of virtual libraries of compounds before they are synthesized, saving time and resources. nih.gov

The synthesis of dihydropteridinone analogs can be achieved through various chemical routes. smolecule.commdpi.commdpi.com The development of efficient and flexible synthetic strategies is crucial for generating the chemical diversity needed for drug discovery programs. The targeted synthesis of specific isomers, such as this compound, and the evaluation of their biological activity is a key next step in realizing the full potential of this class of compounds.

Target Enzyme Dihydropteridinone Derivative Therapeutic Potential
Vaccinia-related kinase 1 (VRK1)Substituted dihydropteridinonesCancer
Casein kinase 1δ/ε (CK1δ/ε)Substituted dihydropteridinonesCancer, other diseases
Dihydropteroate (B1496061) synthaseSulfonamide-based inhibitorsAntibacterial

Q & A

Q. How can in silico models predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Use tools like SwissADME or pkCSM to estimate LogP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. supports integrating molecular dynamics simulations to assess binding persistence with target proteins (e.g., NOS). Validate predictions with in vitro Caco-2 permeability assays and hepatic microsome stability tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.